5-Bromo-3,3-dimethyloxolane-2,4-dione 5-Bromo-3,3-dimethyloxolane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 5463-32-1
VCID: VC19734357
InChI: InChI=1S/C6H7BrO3/c1-6(2)3(8)4(7)10-5(6)9/h4H,1-2H3
SMILES:
Molecular Formula: C6H7BrO3
Molecular Weight: 207.02 g/mol

5-Bromo-3,3-dimethyloxolane-2,4-dione

CAS No.: 5463-32-1

Cat. No.: VC19734357

Molecular Formula: C6H7BrO3

Molecular Weight: 207.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3,3-dimethyloxolane-2,4-dione - 5463-32-1

Specification

CAS No. 5463-32-1
Molecular Formula C6H7BrO3
Molecular Weight 207.02 g/mol
IUPAC Name 5-bromo-3,3-dimethyloxolane-2,4-dione
Standard InChI InChI=1S/C6H7BrO3/c1-6(2)3(8)4(7)10-5(6)9/h4H,1-2H3
Standard InChI Key ISZIVPSYHIXCDY-UHFFFAOYSA-N
Canonical SMILES CC1(C(=O)C(OC1=O)Br)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 5-bromo-3,3-dimethyloxolane-2,4-dione consists of a five-membered oxolane ring (tetrahydrofuran derivative) with two ketone groups at positions 2 and 4. The bromine atom is attached to position 5, while two methyl groups occupy position 3, creating a sterically hindered environment. The IUPAC name, 5-bromo-3,3-dimethyloxolane-2,4-dione, reflects this substitution pattern .

The SMILES notation CC1(C(=O)C(OC1=O)Br)C\text{CC1(C(=O)C(OC1=O)Br)C} and InChIKey ISZIVPSYHIXCDY-UHFFFAOYSA-N provide precise descriptors for computational modeling and database searches . The compound’s three-dimensional conformation reveals a puckered ring structure, with the bromine atom adopting an axial position to minimize steric clashes with the methyl groups .

Computed Physicochemical Properties

PubChem’s computed properties highlight key characteristics influencing reactivity and solubility:

PropertyValue
Molecular Weight207.02 g/mol
XLogP31.7
Hydrogen Bond Acceptors3
Topological Polar Surface Area43.4 Ų
Rotatable Bonds0
Complexity197

The moderate lipophilicity (XLogP3=1.7\text{XLogP3} = 1.7) suggests balanced solubility in organic and aqueous media, while the high topological polar surface area indicates potential for hydrogen bonding . The absence of rotatable bonds underscores the compound’s rigidity, which may limit conformational flexibility in reactions .

Synthesis and Purification

Bromination Strategies

Synthesis typically begins with bromination of a precursor oxolane derivative. While specific protocols are proprietary, general methods involve electrophilic bromination using reagents like molecular bromine (Br2\text{Br}_2) or Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under controlled conditions. For example, bromination of 3,3-dimethyloxolane-2,4-dione in dichloromethane at 0–5°C yields the monobrominated product, with excess bromine leading to di- or tri-substituted byproducts.

Purification Techniques

Chromatographic methods, particularly silica gel column chromatography with ethyl acetate/hexane gradients, are employed to isolate the target compound from unreacted starting materials and side products. Recrystallization from ethanol or acetone further enhances purity, with typical yields ranging from 60–75% depending on reaction optimization.

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromine atom at position 5 serves as a leaving group, enabling nucleophilic substitution reactions. For instance, treatment with sodium azide (NaN3\text{NaN}_3) in dimethylformamide (DMF) at 80°C replaces bromine with an azide group, forming 5-azido-3,3-dimethyloxolane-2,4-dione. This intermediate is valuable for click chemistry applications.

Carbonyl Reactivity

The diketone moiety participates in condensation reactions. Reaction with hydrazine (NH2NH2\text{NH}_2\text{NH}_2) forms a hydrazone derivative, while treatment with hydroxylamine (NH2OH\text{NH}_2\text{OH}) yields the corresponding dioxime. These transformations highlight its utility as a bifunctional building block.

Ring-Opening Reactions

Under basic conditions (e.g., aqueous NaOH), the oxolane ring undergoes hydrolysis to produce 3,3-dimethyl-4-bromo-2,5-dioxopentanoic acid, a chiral α-keto acid precursor. This reaction is pH-dependent, with optimal yields achieved at pH 10–12.

Applications in Organic and Medicinal Chemistry

Heterocycle Synthesis

The compound’s reactivity enables the construction of nitrogen- and oxygen-containing heterocycles. For example, cyclocondensation with ethylenediamine in ethanol produces a pyrrolidine-dione derivative, a scaffold prevalent in bioactive molecules.

Recent Research Developments

Kinetic Studies

Recent investigations have quantified the rate of bromine displacement in various solvents. In dimethyl sulfoxide (DMSO), the reaction with potassium iodide (KI\text{KI}) follows second-order kinetics (k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} at 25°C), suggesting a bimolecular nucleophilic substitution (S<sub>N</sub>2) mechanism.

Catalytic Applications

Palladium-catalyzed cross-coupling reactions employing 5-bromo-3,3-dimethyloxolane-2,4-dione as an electrophilic partner have been explored. Suzuki-Miyaura coupling with phenylboronic acid in tetrahydrofuran (THF) achieves 85% yield using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 as the catalyst.

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